5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-2-(methylamino)-, dihydrochloride
Description
Pyrimidine Core
A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key modifications include:
Carboxamide Side Chain
Ionic Characteristics
- Two hydrochloric acid molecules neutralize basic sites, likely the methylamino nitrogen and pyrrolidine tertiary amine.
Figure 1: Functional Group Distribution
Pyrimidine Ring
│
├─ Position 2: -NHCH₃ (Methylamino)
├─ Position 4: -OCH₃ (Methoxy)
└─ Position 5: -CONH-[Pyrrolidine-Benzyl]
Crystallographic Data and Conformational Isomerism
No experimental crystallographic data for this compound exists in the public domain as of May 2025. However, insights can be extrapolated from related pyrimidinecarboxamide salts:
- Predicted crystal system : Monoclinic or orthorhombic, common for salts with bulky organic cations.
- Hydrogen bonding : Expected between chloride ions and protonated amines, creating a three-dimensional network.
- Conformational flexibility : The pyrrolidine ring likely adopts envelope or twist conformations, while the benzyl group may rotate freely around the C-N bond.
Table 2: Hypothetical Crystallographic Parameters
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12–15 Å, b = 8–10 Å, c = 10–12 Å |
| Z-value | 4 |
Comparative Analysis with Related Pyrimidinecarboxamide Derivatives
Structural Analogues
N-[(1-Benzylpyrrolidin-2-yl)methyl]-2-(dimethylamino)-4-methoxypyrimidine-5-carboxamide dihydrochloride (CAS 84332-26-3) :
N-(2,4-Dimethoxyphenyl)-6-(2-fluorophenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxamide (ChemSpider ID 2181536) :
- Non-aromatic 1,6-dihydropyrimidine core.
- Lacks ionic chloride counterions, reducing water solubility compared to the dihydrochloride form.
Electronic Effects
- Electron-donating groups (e.g., methoxy in the subject compound) increase pyrimidine ring nucleophilicity at positions 2 and 4.
- Methylamino vs. dimethylamino : The former provides a hydrogen-bond donor, enhancing interactions with biological targets.
Table 3: Derivative Comparison
This analysis underscores the structural nuance required to modulate physicochemical and biological properties within the pyrimidinecarboxamide class. The dihydrochloride salt form of the subject compound likely enhances solubility and bioavailability compared to neutral analogues.
Properties
CAS No. |
84332-25-2 |
|---|---|
Molecular Formula |
C19H27Cl2N5O2 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-(methylamino)pyrimidine-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H25N5O2.2ClH/c1-20-19-22-12-16(18(23-19)26-2)17(25)21-11-15-9-6-10-24(15)13-14-7-4-3-5-8-14;;/h3-5,7-8,12,15H,6,9-11,13H2,1-2H3,(H,21,25)(H,20,22,23);2*1H |
InChI Key |
BEVBNKWJTVIOAO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidine Core
The pyrimidine-5-carboxamide scaffold is generally prepared by cyclization reactions involving amidines and β-dicarbonyl compounds or by modification of preformed pyrimidine derivatives such as 4-hydroxypyrimidine-5-carboxamide. For example, 4-hydroxypyrimidine-5-carboxamide (CAS 4786-53-2) serves as a key intermediate in related syntheses, providing a platform for further functionalization at the 4-position.
Introduction of the 4-Methoxy Group
The 4-methoxy substituent is introduced by methylation of the 4-hydroxy group on the pyrimidine ring. This is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, ensuring selective O-methylation without affecting other nucleophilic sites.
Installation of the 2-(Methylamino) Group
The 2-position methylamino group is introduced via nucleophilic substitution or reductive amination strategies. Starting from a 2-chloropyrimidine intermediate, reaction with methylamine or methylamino reagents under controlled conditions yields the 2-(methylamino) substituted pyrimidine.
Attachment of the N-((1-benzyl-2-pyrrolidinyl)methyl) Side Chain
The N-substitution involves coupling the pyrimidine carboxamide nitrogen with the (1-benzyl-2-pyrrolidinyl)methyl moiety. This is commonly performed by alkylation reactions using appropriate benzylpyrrolidine derivatives and formaldehyde or related aldehydes to form the methylene bridge, followed by amide bond formation. The stereochemistry at the pyrrolidine ring is controlled to ensure the desired isomer.
Formation of the Dihydrochloride Salt
The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or isopropanol. This step improves the compound’s crystallinity, stability, and solubility, facilitating purification and handling.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrimidine ring formation | Amidines + β-dicarbonyl compounds | Pyrimidine-5-carboxamide intermediate |
| 2 | O-Methylation | Methyl iodide, base (e.g., K2CO3) | 4-Methoxy substitution |
| 3 | Nucleophilic substitution | Methylamine, solvent (e.g., ethanol) | 2-(Methylamino) substitution |
| 4 | Alkylation/Amide coupling | Benzylpyrrolidine derivative + formaldehyde | N-((1-benzyl-2-pyrrolidinyl)methyl) side chain attachment |
| 5 | Salt formation | HCl in ethanol or isopropanol | Dihydrochloride salt of final compound |
Research Findings and Optimization Notes
- Enantioselective synthesis methods have been developed to control stereochemistry at the pyrrolidine ring, improving biological activity and reducing side products.
- Use of protecting groups such as tert-butyldimethylsilyl (TBS) on hydroxyl intermediates enhances selectivity during multi-step synthesis.
- Reaction monitoring by HPLC and control of pH during enzymatic or chemical steps ensures high yield and purity.
- Crystallization conditions, including solvent choice and temperature control, are critical for obtaining the dihydrochloride salt in a stable crystalline form.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Pyrimidine ring formation | Cyclization at 80-120 °C, solvents like ethanol or DMF | Base catalysis often used |
| O-Methylation | Methyl iodide, K2CO3, room temperature to 50 °C | Selective for 4-hydroxy group |
| Amino substitution | Methylamine, reflux in ethanol or methanol | Controlled to avoid over-alkylation |
| Alkylation step | Formaldehyde, benzylpyrrolidine, mild base | Stereochemical control important |
| Salt formation | HCl in ethanol, 0-25 °C | Crystallization critical for purity |
| Yield | Typically 50-90% overall | Dependent on purification and reaction control |
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-2-(methylamino)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Applications in Scientific Research
The applications of this compound can be categorized into several key areas:
-
Pharmacological Research
- This compound has been studied for its potential as a therapeutic agent in treating various conditions, including neurological disorders and cancer. Its structural features suggest it may interact with specific receptors or enzymes that are crucial in these diseases.
-
Neuropharmacology
- The pyrrolidine moiety is known for its role in enhancing cognitive functions and has been linked to the modulation of neurotransmitter systems. Research indicates that compounds with similar structures may exhibit neuroprotective effects and improve memory and learning capabilities.
-
Anticancer Activity
- Preliminary studies have shown that derivatives of pyrimidinecarboxamide compounds can inhibit tumor growth. The dihydrochloride form may enhance solubility and bioavailability, making it a candidate for further investigation in cancer therapies.
-
Drug Design and Development
- The compound serves as a scaffold for the design of new drugs targeting specific biological pathways. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce side effects.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal explored the neuroprotective properties of similar pyrimidine derivatives. The findings indicated that these compounds could significantly reduce oxidative stress markers in neuronal cells, suggesting potential therapeutic benefits for neurodegenerative diseases.
Case Study 2: Antitumor Activity
In vitro experiments demonstrated that certain analogs of this compound exhibited cytotoxic effects on various cancer cell lines. These studies highlighted the importance of the methoxy group in enhancing the compound's activity against tumor cells.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-2-(methylamino)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Compound A : 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-5-pyrimidinecarboxamide hydrochloride (1:1)
- Core Structure: Pyrimidinecarboxamide with triazole-phenyl and cyclohexylamino substituents.
- Key Differences: The target compound lacks the triazole-phenyl group but includes a benzyl-pyrrolidinylmethyl group, which may enhance lipophilicity and blood-brain barrier penetration. The dihydrochloride salt (vs. 1:1 hydrochloride) likely improves aqueous solubility, critical for intravenous formulations.
- Hypothesized Properties :
- The triazole in Compound A could increase hydrogen-bonding interactions with target proteins, whereas the pyrrolidine in the target compound may favor conformational flexibility.
Compound B : Thonzylamine hydrochloride (2-((2-(Dimethylamino)ethyl)(p-methoxy-benzyl)amino)-pyrimidine hydrochloride)
- Core Structure: Pyrimidine with dimethylaminoethyl and p-methoxybenzyl substituents.
- The dihydrochloride salt may offer superior stability compared to Thonzylamine’s hydrochloride form.
- Pharmacological Implications: Thonzylamine is a known antihistamine; structural modifications in the target compound might redirect activity toward central nervous system targets.
Pyrazole-Carboximidamide Derivatives
Compounds such as 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide share a carboximidamide group but differ in core heterocycle (pyrazole vs. pyrimidine).
- Structural Contrasts :
- Pyrimidine’s six-membered ring (vs. pyrazole’s five-membered ring) alters electronic distribution and steric hindrance.
- The carboxamide group in the target compound (vs. carboximidamide in pyrazole derivatives) may influence binding affinity to enzymes like dihydrofolate reductase.
Comparative Data Table
Research Implications
- The benzyl-pyrrolidinylmethyl group in the target compound may confer unique pharmacokinetic advantages, such as prolonged half-life, compared to Thonzylamine’s dimethylaminoethyl chain .
- The absence of a triazole group (vs. Compound A) could reduce metabolic complexity but may limit interactions with zinc-dependent enzymes .
- Further empirical studies are needed to validate these hypotheses, particularly regarding receptor selectivity and toxicity profiles.
Biological Activity
5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-2-(methylamino)-, dihydrochloride is a synthetic compound with notable pharmacological properties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their diverse biological activities, including anti-cancer and anti-infective properties. The structural features of this compound suggest potential interactions with biological targets that could lead to therapeutic benefits.
Anti-Cancer Activity
Research indicates that pyrimidine derivatives can exhibit anti-cancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that certain pyrimidinecarboxamides can induce apoptosis in leukemia cells and inhibit tumor growth in various cancer models. A notable mechanism involves the inhibition of DNA gyrase, an enzyme crucial for DNA replication in bacteria and cancer cells alike .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. The minimum biofilm inhibitory concentration (MBIC) against multiple resistant bacterial strains has been reported to range from 0.5–4 μg/mL, indicating strong potential as an antibacterial agent . This activity is largely attributed to its ability to target bacterial topoisomerases, which are essential for DNA manipulation during replication and transcription.
Pharmacokinetics and Toxicity
Pharmacokinetic studies reveal that the compound exhibits moderate exposure with a maximum concentration (C_max) of 592 ± 62 mg/mL after intravenous administration. It has a half-life (t½) of approximately 26.2 hours and a clearance rate (CL) of 1.5 L/h/kg . Oral bioavailability is promising at 40.7%, suggesting effective absorption when administered orally.
Toxicity assessments indicate that the compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg . This safety profile is essential for its consideration in clinical applications.
Study on Anticancer Properties
A study conducted on various substituted 5-pyrimidinecarboxamides demonstrated significant anticancer effects against implanted L1210 leukemia models. The compounds were administered over several days, showing regression of leukemia without excessive cytotoxic side effects .
Antibacterial Efficacy
Another research effort focused on the antibacterial efficacy of related pyrimidine compounds against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) highlighted the importance of specific substituents for maintaining antibacterial potency, confirming that modifications to the benzyl group can significantly affect activity levels .
Comparative Data Table
The following table summarizes key pharmacological data regarding the compound and related pyrimidine derivatives:
| Compound | Administration Route | C_max (µg/mL) | t½ (h) | CL (L/h/kg) | Oral Bioavailability (%) |
|---|---|---|---|---|---|
| 5-Pyrimidinecarboxamide | i.v. (5 mg/kg) | 592 ± 62 | 26.2 ± 0.9 | 1.5 ± 0.3 | n.a. |
| Related Compound A | p.o. (10 mg/kg) | 108 ± 18 | — | — | 31.8 |
| Related Compound B | i.v. (2 mg/kg) | — | — | 82.7 ± 1.97 | n.a. |
Q & A
Q. What are the recommended methods for synthesizing and purifying this compound to ensure high yield and purity?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with pyrimidine core functionalization. Key steps include:
- Amidation: Reacting 5-pyrimidinecarboxylic acid derivatives with appropriate amines under carbodiimide coupling conditions (e.g., EDC/HOBt) .
- Purification: Use reversed-phase HPLC (≥98% purity) with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the dihydrochloride salt .
- Yield Optimization: Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points.
Table 1: Example Reaction Conditions
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Amidation | EDC, HOBt, DIPEA | 25°C | 12 h | 65–75 |
| Salt Formation | HCl (gaseous) | 0–5°C | 2 h | 85–90 |
Q. What analytical techniques are most effective for characterizing the structural integrity of the compound?
- Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm substituent positions (e.g., methoxy and methylamino groups) and salt formation (e.g., hydrochloride protons) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- HPLC-PDA: Assess purity and detect impurities using a photodiode array detector (λ = 254 nm) .
Q. How should researchers handle and store this compound to maintain stability and ensure safety?
- Methodological Answer:
- Storage: Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the carboxamide group .
- Safety Protocols: Follow institutional Chemical Hygiene Plans for handling hygroscopic salts. Use fume hoods, nitrile gloves, and eye protection during weighing .
Advanced Research Questions
Q. How can researchers design experiments to optimize reaction conditions using statistical methods?
- Methodological Answer: Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading). For example:
- Factorial Design: Test 2–3 factors at multiple levels to identify interactions (e.g., solvent polarity vs. reaction rate).
- Response Surface Methodology (RSM): Model nonlinear relationships between variables and yield/purity .
Table 2: DoE Framework for Amidation Optimization
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 20°C | 30°C |
| Catalyst (mol%) | 5 | 10 |
| Solvent (DMF:H₂O) | 9:1 | 7:3 |
Analyze results using ANOVA to prioritize significant factors .
Q. How can computational chemistry be integrated with experimental data to predict reaction pathways?
- Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to map transition states and intermediate energies (e.g., Gaussian or ORCA software) .
- Reaction Path Search: Combine intrinsic reaction coordinate (IRC) analysis with experimental kinetic data to validate mechanistic hypotheses .
- Machine Learning: Train models on existing reaction datasets to predict optimal conditions for novel derivatives .
Q. What strategies can resolve contradictions in spectroscopic data obtained from different analytical methods?
- Methodological Answer:
- Cross-Validation: Compare NMR shifts with computed chemical shifts (DFT-based tools like ACD/Labs or mestreNova) to confirm assignments .
- Heteronuclear Correlation (HSQC/HMBC): Resolve ambiguous H-C correlations for complex substituents .
- X-ray Crystallography: Resolve structural ambiguities (e.g., salt conformation) if single crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
